molecular formula C8H4Br2Cl2O B13693965 2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone

2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone

Cat. No.: B13693965
M. Wt: 346.83 g/mol
InChI Key: DJGGPEIMWCEJCL-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2Cl2O. This compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to a phenyl ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone typically involves the bromination of 1-(3,4-dichlorophenyl)ethanone. The reaction is carried out by adding bromine to the ethanone in the presence of a solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture for a specific period to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 1-(3,4-dichlorophenyl)ethanol.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or water.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of 1-(3,4-dichlorophenyl)ethanone derivatives.

    Reduction: Formation of 1-(3,4-dichlorophenyl)ethanol.

    Oxidation: Formation of 3,4-dichlorobenzoic acid.

Scientific Research Applications

2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological molecules.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone
  • 2,3-Dibromo-1,4-naphthoquinone
  • 3,4-Dibromophenol

Uniqueness

2,2-Dibromo-1-(3,4-dichlorophenyl)ethanone is unique due to its specific halogenation pattern, which imparts distinct reactivity and interaction profiles compared to other similar compounds. Its combination of bromine and chlorine atoms on the phenyl ring makes it particularly useful in selective organic transformations .

Properties

Molecular Formula

C8H4Br2Cl2O

Molecular Weight

346.83 g/mol

IUPAC Name

2,2-dibromo-1-(3,4-dichlorophenyl)ethanone

InChI

InChI=1S/C8H4Br2Cl2O/c9-8(10)7(13)4-1-2-5(11)6(12)3-4/h1-3,8H

InChI Key

DJGGPEIMWCEJCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(Br)Br)Cl)Cl

Origin of Product

United States

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